(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Overview
Description
(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound featuring a triazole ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multiple steps, starting with the formation of the triazole ring. Common synthetic routes include:
Cycloaddition Reactions: The triazole ring can be synthesized via [4+2] cycloaddition reactions involving azides and alkynes.
Microwave-Assisted Reactions: These reactions can enhance the efficiency and yield of the triazole formation.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.
Scientific Research Applications
(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or mechanical properties.
Industrial Chemistry: It can be used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Spirocyclic Compounds: Compounds with spirocyclic structures exhibit similar stability and reactivity.
Uniqueness
(3-Ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone is unique due to the combination of the triazole ring and the spirocyclic structure, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
(3-ethyltriazol-4-yl)-(6-oxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-16-10(6-13-14-16)11(17)15-7-12(8-15)4-3-5-18-9-12/h6H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACDRDNTXVSLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)N2CC3(C2)CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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